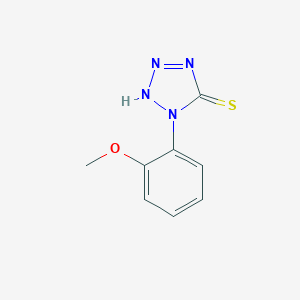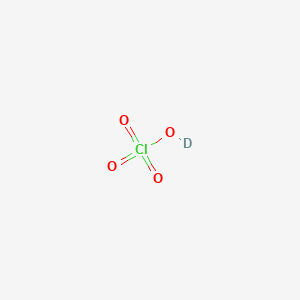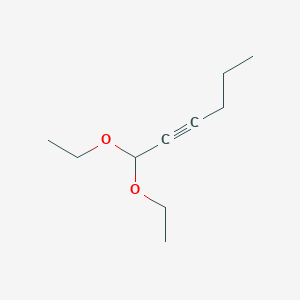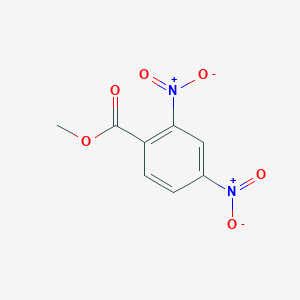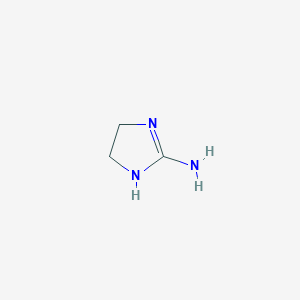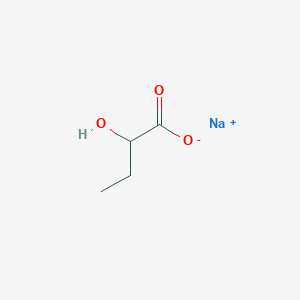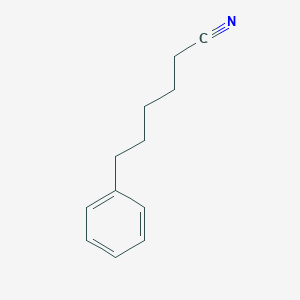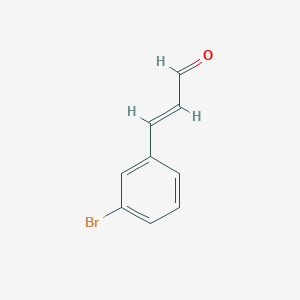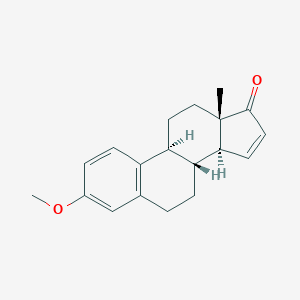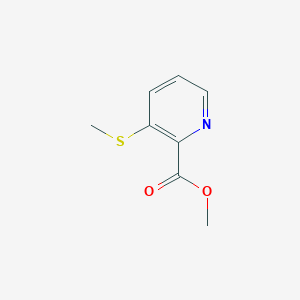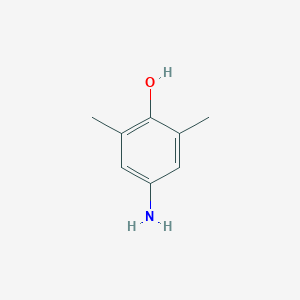![molecular formula C14H21N3O3S B100152 Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 519145-92-7](/img/structure/B100152.png)
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Mécanisme D'action
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has a unique mechanism of action. It has been found to inhibit the activity of specific enzymes, including phosphodiesterase and cyclooxygenase. This inhibition leads to a decrease in the production of certain signaling molecules, including prostaglandins and cytokines, which are involved in various biological processes.
Effets Biochimiques Et Physiologiques
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been found to have neuroprotective effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been found to be effective in small concentrations, which makes it cost-effective. However, it has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in some experiments. It has also been found to have some toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to investigate its role in various biological processes, including inflammation and apoptosis. Additionally, future research could focus on improving the solubility and reducing the toxicity of Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- to expand its use in various applications.
Conclusion:
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound that has been widely used in scientific research for its various applications. It is synthesized using a specific method and has a unique mechanism of action. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research on Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-, which could lead to its use in various therapeutic and biological applications.
Méthodes De Synthèse
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- is synthesized using a specific method that involves the reaction of 4-(4-aminophenyl)sulfonyl)phenyl)ethylamine with acetic anhydride. The reaction is carried out under specific conditions, and the resulting product is purified to obtain Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-.
Applications De Recherche Scientifique
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- has been widely used in scientific research for its various applications. It has been found to be useful in the study of various diseases, including cancer, diabetes, and autoimmune disorders. It has also been found to be useful in the study of various biological processes, including inflammation, apoptosis, and angiogenesis.
Propriétés
Numéro CAS |
519145-92-7 |
|---|---|
Nom du produit |
Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]- |
Formule moléculaire |
C14H21N3O3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H21N3O3S/c1-3-16-8-10-17(11-9-16)21(19,20)14-6-4-13(5-7-14)15-12(2)18/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Clé InChI |
CJXUVLMZVFQILV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



